N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide
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Overview
Description
N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a complex organic compound that features a sulfonamide group, a cyclopropane ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the sulfonamide intermediate: Reacting 3-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form N-(2-aminoethyl)-3-chlorobenzenesulfonamide.
Cyclopropanation: Introducing a cyclopropane ring to the benzamide moiety through a cyclopropanation reaction, often using diazomethane or similar reagents.
Coupling Reaction: Finally, coupling the cyclopropane-containing benzamide with the sulfonamide intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the sulfonamide group.
Reduction: Reduction reactions may target the nitro group if present or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity. The cyclopropane ring may also play a role in binding to specific receptors or enzymes, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- N-(2,2,2-Trichloroethylidene)-4-chlorobenzenesulfonamide
- N-(1-Hydroxy-2,2,2-trichloroethyl)amides
Comparison: N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide is unique due to the presence of both a sulfonamide group and a cyclopropane ring, which may confer distinct biological activities compared to other sulfonamide derivatives. The cyclopropane ring, in particular, can introduce strain and rigidity into the molecule, potentially enhancing its binding affinity to certain biological targets.
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-2-1-3-17(12-15)28(26,27)22-11-10-21-18(24)13-6-8-16(9-7-13)23-19(25)14-4-5-14/h1-3,6-9,12,14,22H,4-5,10-11H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHEPNJXHTKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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